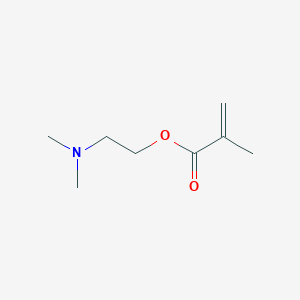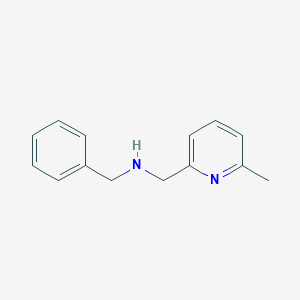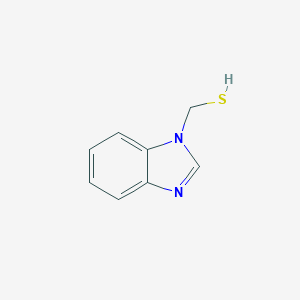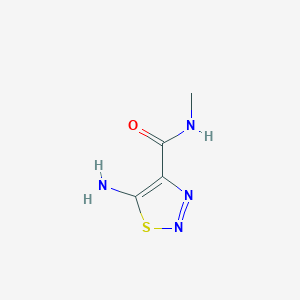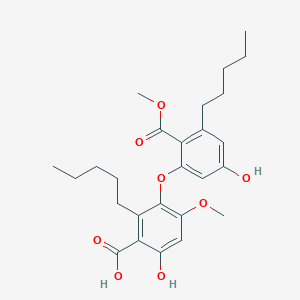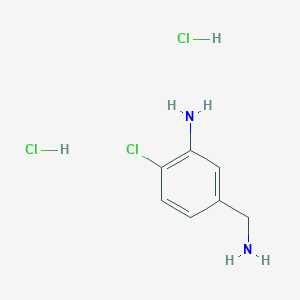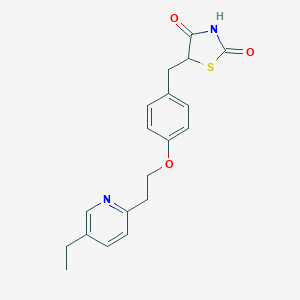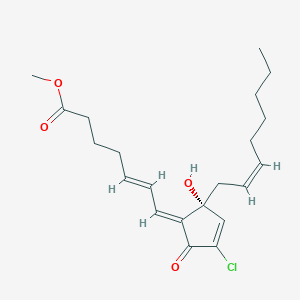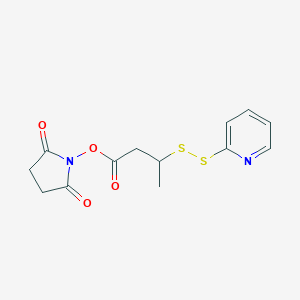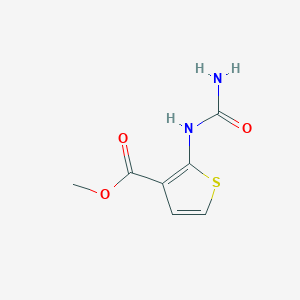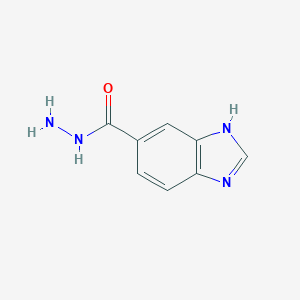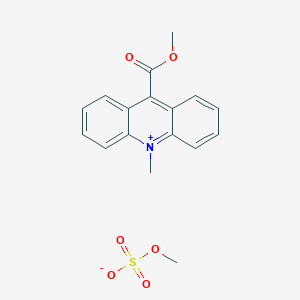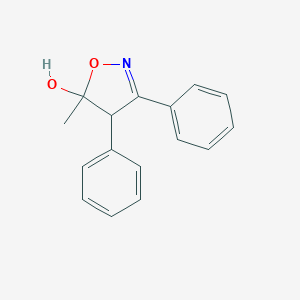
5-甲基-3,4-二苯基-4,5-二氢异恶唑-5-醇
描述
科学研究应用
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL has several scientific research applications:
作用机制
Target of Action
The primary target of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL selectively inhibits the activity of COX-2 . By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol is reported to be slight , which may affect its absorption and distribution in the body
Result of Action
The inhibition of COX-2 by 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL leads to a decrease in the production of pro-inflammatory prostaglandins. This results in the alleviation of inflammation and pain, making it potentially useful in the treatment of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C Additionally, its efficacy may be influenced by factors such as the patient’s health status, genetic factors, and the presence of other medications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with a suitable precursor under microwave irradiation at 90°C for 30 minutes . The reaction yields the desired isoxazole compound in moderate to good yields (50-70%) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
相似化合物的比较
Similar Compounds
Valdecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that shares a similar isoxazole core.
Parecoxib: Another NSAID with a structure related to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL.
Uniqueness
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444793 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-73-1 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
